![molecular formula C26H17N7O B2830981 N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide CAS No. 891117-31-0](/img/structure/B2830981.png)
N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide is a useful research compound. Its molecular formula is C26H17N7O and its molecular weight is 443.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core linked to a pyridinyl-triazole-pyridazine moiety. Its unique structure contributes to its biological activity, particularly in targeting specific kinases involved in various disease pathways.
Property | Value |
---|---|
Molecular Formula | C22H18N6O |
Molecular Weight | 398.42 g/mol |
CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases that are crucial in cellular signaling pathways associated with cancer and inflammation.
- Kinase Inhibition : Research indicates that this compound exhibits inhibitory effects on the PIM kinase family (PIM-1, PIM-2, and PIM-3), which are implicated in cancer progression. Inhibiting these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one derivative showed an IC50 value of 0.83 μM against A549 cells, indicating potent anticancer properties .
Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Selectivity and Potency : A study focusing on structure-activity relationships revealed that modifications on the triazole and pyridazine rings could enhance selectivity towards PIM kinases while reducing off-target effects on hERG channels (a common cardiac target), thus improving safety profiles for potential therapeutic use .
- Combination Therapies : Research has also explored the synergistic effects of this compound when used in combination with other chemotherapeutic agents. For example, combining it with established anticancer drugs has shown enhanced antiproliferative effects in resistant cancer cell lines .
Case Studies
-
Case Study: PIM Kinase Inhibition
- Objective : Evaluate the efficacy of this compound as a PIM inhibitor.
- Methods : Cell viability assays were conducted on various cancer cell lines along with Western blot analysis to assess phosphorylation levels of target proteins.
- Results : The compound significantly reduced phosphorylation of BAD protein in treated cells compared to controls, indicating effective inhibition of PIM kinases.
-
Case Study: Antitumor Activity
- Objective : Investigate the antitumor potential against MCF-7 breast cancer cells.
- Methods : The study utilized dose-dependent assays alongside flow cytometry for apoptosis detection.
- Results : The compound exhibited an IC50 value of 0.15 μM against MCF-7 cells with significant induction of apoptosis observed through Annexin V-FITC staining.
Propiedades
IUPAC Name |
N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N7O/c34-26(23-11-10-17-5-1-2-9-21(17)29-23)28-20-8-3-6-18(15-20)22-12-13-24-30-31-25(33(24)32-22)19-7-4-14-27-16-19/h1-16H,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBFYNCPVLSGIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC(=C3)C4=NN5C(=NN=C5C6=CN=CC=C6)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.